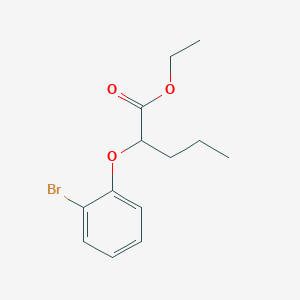

Ethyl 2-(2-bromophenoxy)pentanoate

Description

Ethyl 2-(2-bromophenoxy)pentanoate is an organobromine compound characterized by a pentanoate ester backbone substituted with a 2-bromophenoxy group at the second carbon. Its synthesis typically involves Rh(II)-catalyzed C-H insertion or Mitsunobu reactions, as demonstrated in studies on related bromophenoxy esters . Key spectral data include:

- 13C NMR (CDCl3): Peaks at 170.4 (ester carbonyl), 140.0 (aromatic carbons adjacent to bromine), and 61.7 ppm (ethoxy group) .

- HRMS (ESI+): Observed mass of 354.1825 (expected 354.1818), confirming molecular formula C₁₃H₁₇BrO₃ .

The compound’s structural analogs often involve variations in substituents (e.g., chloro groups) or ester chain lengths, which modulate reactivity and applications in pharmaceuticals and agrochemicals .

Properties

Molecular Formula |

C13H17BrO3 |

|---|---|

Molecular Weight |

301.18 g/mol |

IUPAC Name |

ethyl 2-(2-bromophenoxy)pentanoate |

InChI |

InChI=1S/C13H17BrO3/c1-3-7-12(13(15)16-4-2)17-11-9-6-5-8-10(11)14/h5-6,8-9,12H,3-4,7H2,1-2H3 |

InChI Key |

MSWPPDWDKORPNJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C(=O)OCC)OC1=CC=CC=C1Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogs

Bromophenoxy-Substituted Esters

Key Differences:

- Synthesis Complexity: Yields for bromophenoxy esters exceed 95% under Rh(II) catalysis, whereas trifluoromethyl-substituted analogs require multi-step syntheses with unverified yields .

Comparison with Functional Analogs

Ethyl Esters with Aliphatic Chains

Key Differences:

- Aroma Contribution: Ethyl pentanoate contributes fruity notes (e.g., apple) in beers, whereas this compound lacks aroma relevance due to its bulky bromophenoxy group .

- Combustion Properties: Ethyl pentanoate exhibits laminar burning velocities of 35–40 cm/s at 1 atm, making it a viable biofuel candidate, while bromophenoxy derivatives are unexplored in this context .

Data Tables

Table 1: Spectral Data Comparison

| Compound | 13C NMR (ppm) | HRMS (Observed) |

|---|---|---|

| This compound | 170.4, 140.0, 61.7 | 354.1825 |

| Ethyl pentanoate | 173.2 (ester), 60.9 (ethoxy) | 159.1386 (calc) |

Table 2: Combustion Properties

| Compound | Laminar Burning Velocity (cm/s) | Pressure (atm) | Temperature (K) |

|---|---|---|---|

| Ethyl pentanoate | 35–40 | 1 | 298 |

| Ethyl hexanoate | 30–35 | 1 | 298 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.